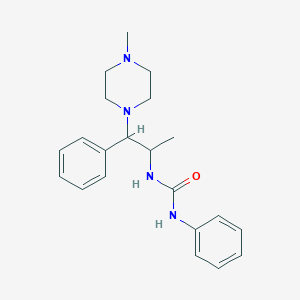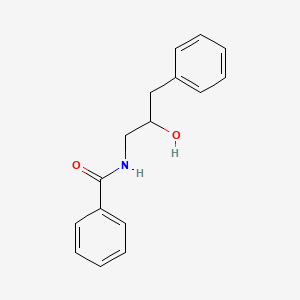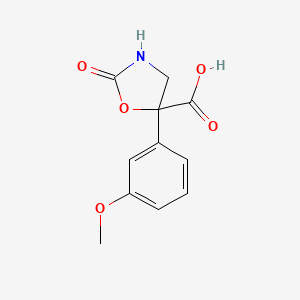![molecular formula C17H21NO4 B2467861 2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1232780-11-8](/img/structure/B2467861.png)
2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C17H21NO4 and a molecular weight of 303.35 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 303.35 and a molecular formula of C17H21NO4 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol has been widely studied in the scientific community due to its multiple applications. It has been used as a reagent in organic synthesis and as a starting material for the synthesis of a variety of organic compounds. Additionally, it has been used as a catalyst in the synthesis of heterocyclic compounds and as a ligand for the coordination of transition metals. Furthermore, this compound has been used as a model compound for the study of enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol is not yet fully understood. However, it is believed that the compound binds to certain enzymes and proteins in the body, resulting in the inhibition of their activity. This inhibition of enzyme activity is thought to be the primary mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, it has been shown to have anti-inflammatory, anti-cancer, and anti-tumor activity. Furthermore, it has been demonstrated to have cardioprotective, neuroprotective, and antioxidant effects.
Advantages and Limitations for Lab Experiments
2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound and can be stored for extended periods of time. However, it is important to note that this compound is a toxic compound, and it should be handled with caution.
Future Directions
The potential applications of 2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol are vast, and there are many potential future directions for research. One potential area of research is the development of novel drugs and therapeutics based on the compound. Additionally, further research into the biochemical and physiological effects of the compound could lead to the development of new treatments for a variety of diseases and disorders. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs and therapies. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of synthesis.
Synthesis Methods
2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol can be synthesized through a two-step process. The first step involves the condensation of 2,4-dimethoxyphenyl and 6-ethoxyphenol to form a Schiff base. This is followed by the reduction of the Schiff base with sodium borohydride to form the final product. The entire synthesis process is relatively simple and can be completed in a few hours.
properties
IUPAC Name |
2-[(2,4-dimethoxyanilino)methyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-4-22-15-7-5-6-12(17(15)19)11-18-14-9-8-13(20-2)10-16(14)21-3/h5-10,18-19H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKRKTHOPPQLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine](/img/structure/B2467778.png)

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide](/img/structure/B2467781.png)
![[2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2467782.png)

![5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2467784.png)
![N-Methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide](/img/structure/B2467785.png)
![3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2467786.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2467790.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2467799.png)
